molecular formula C11H14O B1337679 1-(2,3-Dimethylphenyl)propan-1-one CAS No. 35028-14-9

1-(2,3-Dimethylphenyl)propan-1-one

Cat. No. B1337679
CAS RN: 35028-14-9
M. Wt: 162.23 g/mol
InChI Key: KTJWVFYKGHSIAS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “1-(2,3-Dimethylphenyl)propan-1-one” can be represented by the SMILES string O=C(CC)C(C=C1C)=CC=C1C . The InChI key for this compound is CBALKMGGDUMBIJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“1-(2,3-Dimethylphenyl)propan-1-one” is a solid substance . Its molecular weight is 162.23 . The compound’s empirical formula is C11H14O .

Scientific Research Applications

X-ray Structures and Computational Studies

1-(2,3-Dimethylphenyl)propan-1-one and its derivatives have been characterized by various spectroscopic methods and single crystal X-ray diffraction. These studies contribute to a deeper understanding of their molecular structures and properties. One such study focused on the X-ray structures and computational analyses of several cathinones, providing valuable insights into their geometries and electronic spectra (Nycz et al., 2011).

Conformational Analyses in Different Environments

The conformational behavior of 1-(2,3-Dimethylphenyl)propan-1-one derivatives in various environments has been explored. In 2020, Nitek et al. reported the crystal structures of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, revealing significant details about their molecular conformations and interactions (Nitek et al., 2020).

Discovery as Nonpeptide Agonist

A cell-based screen identified a derivative of 1-(2,3-Dimethylphenyl)propan-1-one as a nonpeptidic agonist of the urotensin-II receptor. This discovery underscores the potential of such compounds as pharmacological research tools and potential drug leads (Croston et al., 2002).

Photorelease of Hydrazoic Acid

Photolysis studies on 1-(2,3-Dimethylphenyl)propan-1-one derivatives have shown potential for the photorelease of hydrazoic acid. Such studies are crucial for understanding the photochemical behavior of these compounds (Klima et al., 2007).

Antagonistic Characterization on Alpha 1-Adrenoceptor

Research on 1-(2,3-Dimethylphenyl)propan-1-one derivatives has also delved into their antagonistic effects on alpha 1-adrenoceptors. This line of research contributes to our understanding of their potential therapeutic applications (Lu et al., 2000).

Supramolecular Structures of Oximes

The study of supramolecular structures, such as oximes derived from 1-(2,3-Dimethylphenyl)propan-1-one, provides insights into their hydrogen bonding patterns and other molecular interactions (Low et al., 2010).

Synthesis and Biological Activity

The synthesis and exploration of the biological activity of compounds derived from 1-(2,3-Dimethylphenyl)propan-1-one open avenues for drug discovery and medicinal chemistry applications. For instance, studies have been conducted on allosteric modulators of GABA B receptors using such derivatives (Kerr et al., 2007).

Luminescence Sensing Applications

Certain derivatives of 1-(2,3-Dimethylphenyl)propan-1-one havebeen used in the development of lanthanide metal-organic frameworks for luminescence sensing of benzaldehyde and related compounds. These frameworks exhibit selective sensitivity and potential as fluorescence sensors (Shi et al., 2015).

Heterocyclic Synthesis

1-(2,3-Dimethylphenyl)propan-1-one has also been employed as a building block in the synthesis of various heterocyclic compounds, demonstrating its versatility in organic synthesis. This includes new syntheses of nicotinic acid and thienopyridine derivatives, highlighting its utility in creating diverse chemical structures (Abdel-Khalik et al., 2004).

Reactivity with Ruthenium Complexes

The compound's reactivity with ruthenium complexes, leading to the formation of ruthenium-aryloxy complexes, has been explored. Such studies are significant for understanding the oxidative addition reactions and their implications in catalysis (Ueno et al., 2006).

Safety And Hazards

The safety information available for “1-(2,3-Dimethylphenyl)propan-1-one” indicates that it has a hazard classification of Acute Tox. 4 Oral . The compound has a GHS07 pictogram, and the signal word is "Warning" . The hazard statement is H302 .

properties

IUPAC Name

1-(2,3-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-4-11(12)10-7-5-6-8(2)9(10)3/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTJWVFYKGHSIAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=CC(=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001295692
Record name 1-(2,3-Dimethylphenyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001295692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dimethylphenyl)propan-1-one

CAS RN

35028-14-9
Record name 1-(2,3-Dimethylphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35028-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,3-Dimethylphenyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001295692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JF Casale, PA Hays - Microgram Journal, 2012 - researchgate.net
The synthesis and characterization of six dimethylmethcathinones via mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy are discussed. …
Number of citations: 3 www.researchgate.net

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